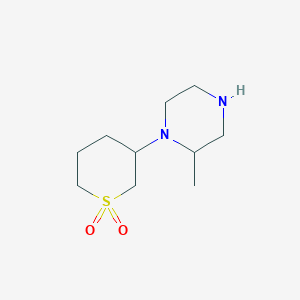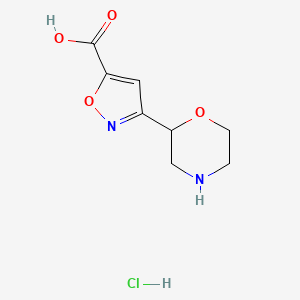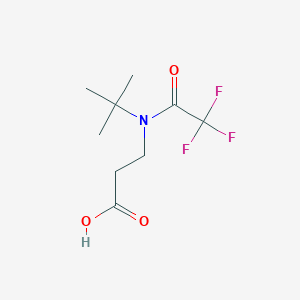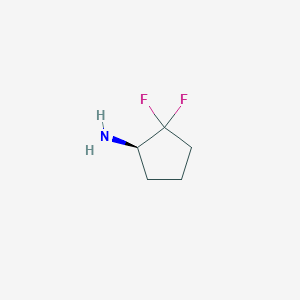
1-(5-Bromo-2-methylsulfonyl-phenyl)hexahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-bromo-2-methanesulfonylphenyl)-1,3-diazinane-2,4-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a diazinane ring substituted with a bromine atom and a methanesulfonyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-methanesulfonylphenyl)-1,3-diazinane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable phenyl precursor, followed by the introduction of the methanesulfonyl group. The final step involves the formation of the diazinane ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-bromo-2-methanesulfonylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-2-methanesulfonylphenyl)-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(5-bromo-2-methanesulfonylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The bromine and methanesulfonyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The diazinane ring provides structural stability and influences the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-methanesulfonylphenyl derivatives: These compounds share similar structural features but differ in the substituents on the phenyl ring or the diazinane ring.
Diazinane derivatives: Compounds with variations in the substituents on the diazinane ring, leading to different chemical and biological properties.
Uniqueness
1-(5-bromo-2-methanesulfonylphenyl)-1,3-diazinane-2,4-dione stands out due to its specific combination of bromine and methanesulfonyl groups, which confer unique reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H11BrN2O4S |
|---|---|
Molekulargewicht |
347.19 g/mol |
IUPAC-Name |
1-(5-bromo-2-methylsulfonylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11BrN2O4S/c1-19(17,18)9-3-2-7(12)6-8(9)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,15,16) |
InChI-Schlüssel |
NIAJJOJNCDLPMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B13493327.png)
![4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13493333.png)
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13493348.png)
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine](/img/structure/B13493355.png)
![(2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B13493358.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13493366.png)




![3-Aminobicyclo[3.3.1]Nonan-9-one](/img/structure/B13493393.png)



